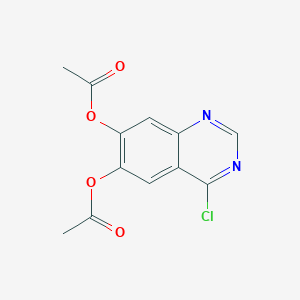

6,7-Diacetoxy-4-chloro-quinazoline

Beschreibung

BenchChem offers high-quality 6,7-Diacetoxy-4-chloro-quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Diacetoxy-4-chloro-quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFINQJTXMSFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650613 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938185-04-7 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6,7-Diacetoxy-4-chloro-quinazoline

An In-Depth Technical Guide to the Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The strategic functionalization of the quinazoline scaffold is paramount in modulating its biological activity. The title compound, 6,7-Diacetoxy-4-chloro-quinazoline, is a key intermediate, primed for further elaboration, particularly through nucleophilic substitution at the C4 position. The diacetoxy groups at the C6 and C7 positions can serve as protected catechols or as prodrug moieties, potentially enhancing bioavailability and cellular uptake.[2]

This guide provides a comprehensive, three-step synthetic pathway to 6,7-Diacetoxy-4-chloro-quinazoline, commencing from the readily available 4,5-dimethoxyanthranilic acid. The presented protocol is an amalgamation of established synthetic transformations on analogous quinazoline systems, offering a robust and reproducible route to the target compound. Each step is accompanied by a detailed rationale for the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles.

Overall Synthetic Workflow

The is accomplished via a three-step sequence:

-

Cyclization and Demethylation: Formation of the quinazolinone core from 4,5-dimethoxyanthranilic acid, followed by demethylation to yield 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.

-

Chlorination: Conversion of the 4-hydroxy group of the quinazolinone to a chloro substituent using a suitable chlorinating agent.

-

Acetylation: Esterification of the 6,7-dihydroxy groups to afford the final product.

Experimental Protocols

Step 1: Synthesis of 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one

This initial step involves the cyclization of 4,5-dimethoxyanthranilic acid with formamide to construct the quinazolinone ring system, followed by a regioselective demethylation.

Part A: Synthesis of 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one

-

Protocol:

-

To a solution of 4,5-dimethoxyanthranilic acid in formamide, heat the reaction mixture to 165-170 °C under a nitrogen atmosphere for 12 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture, which will result in the precipitation of an amber solid.

-

Triturate the precipitate with diethyl ether, filter, and then triturate again in boiling acetonitrile.

-

Cool the mixture to 5 °C and add diethyl ether to induce further precipitation.

-

Filter the resulting white powder and dry under reduced pressure.

-

-

Rationale: Formamide serves as both the solvent and the source of the C2 carbon of the quinazolinone ring. The high temperature facilitates the condensation and cyclization reaction. The trituration process is a purification method to remove residual formamide and other impurities.

Part B: Synthesis of 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one

-

Protocol:

-

Dissolve 6,7-dimethoxy-3,4-dihydroquinazolin-4-one and L-methionine in methanesulfonic acid.[3]

-

Heat the mixture to reflux for 12 hours, monitoring the reaction by TLC or HPLC.

-

After completion, pour the reaction mixture over a mixture of crushed ice and water.

-

Neutralize the solution by the slow addition of a 40% aqueous solution of sodium hydroxide to a pH of approximately 7. This will cause the product to precipitate.

-

Collect the white precipitate by filtration, wash thoroughly with water, and dry.

-

-

Rationale: The combination of L-methionine and methanesulfonic acid is an effective reagent system for the selective demethylation of aryl methyl ethers. The sulfur atom of methionine is thought to play a key role in the cleavage of the methyl group. Neutralization is crucial for the precipitation of the product as it is likely soluble in both acidic and strongly basic conditions due to its phenolic hydroxyl groups.

Step 2: Synthesis of 4-Chloro-6,7-dihydroxyquinazoline

This step introduces the reactive chloro group at the 4-position, which is a key handle for subsequent nucleophilic substitution reactions.

-

Protocol:

-

To N,N-diethylaniline, add phosphorus oxychloride (POCl₃) with stirring.[4]

-

Add 6,7-dihydroxy-3,4-dihydroquinazolin-4-one to the mixture and heat to 80-90 °C for 30-60 minutes.

-

Remove the excess POCl₃ under reduced pressure.

-

Triturate the oily residue with toluene.

-

Carefully pour the residue onto a mixture of crushed ice and water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and decolorize with activated charcoal if necessary.

-

Evaporate the solvent under reduced pressure to yield the product.

-

-

Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting the 4-hydroxy group of the quinazolinone (which exists in tautomeric equilibrium with the 4-oxo form) into a chloro group.[5] N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction and can also catalyze the reaction. The aqueous workup is necessary to quench the unreacted POCl₃ and separate the product.

Step 3: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline

The final step is the acetylation of the phenolic hydroxyl groups.

-

Protocol:

-

Suspend 4-chloro-6,7-dihydroxyquinazoline in acetic anhydride.[3]

-

Add pyridine and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP).

-

Heat the mixture to 100 °C under an argon atmosphere for 6 hours, monitoring by TLC or HPLC.

-

After the reaction is complete, cool the mixture and pour it into an ice/water solution to precipitate the product.

-

Filter the white precipitate, wash with water, and dry over P₂O₅.

-

-

Rationale: Acetic anhydride is the acetylating agent. Pyridine acts as a base to scavenge the acetic acid byproduct and also serves as a catalyst. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction. The aqueous workup hydrolyzes the excess acetic anhydride and allows for the isolation of the product.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | 4,5-Dimethoxyanthranilic acid | Formamide | Formamide | 165-170 °C | ~90% | [3] |

| 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one | 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | L-Methionine, Methanesulfonic Acid | Methanesulfonic Acid | Reflux | 98% | [3] |

| 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | POCl₃, N,N-Diethylaniline | None | 80-90 °C | 89% | [4] |

| 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | Acetic Anhydride, Pyridine, DMAP | Acetic Anhydride | 100 °C | 56% | [3] |

Note: Yields are based on analogous reactions and may vary for the specific .

Conclusion

The synthetic route detailed in this guide provides a logical and experimentally supported pathway for the preparation of 6,7-Diacetoxy-4-chloro-quinazoline. By leveraging established methodologies for quinazoline chemistry, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The rationale provided for each step aims to empower scientists with the understanding necessary to troubleshoot and adapt these procedures for their specific research needs.

References

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available from: [Link]

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available from: [Link]

-

Selective Alkylation of a 6,7-Dihydroxyquinazoline | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available from: [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. Available from: [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. Available from: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available from: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available from: [Link]

-

Chlorination of 4(3H)-quinazolinone derivatives 56. - ResearchGate. Available from: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available from: [Link]

-

Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC - NIH. Available from: [Link]

-

POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available from: [Link]

-

Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. - ResearchGate. Available from: [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6,7-Diacetoxy-4-chloro-quinazoline: Synthesis, Properties, and Reactivity

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of quinazoline derivatives, 6,7-Diacetoxy-4-chloro-quinazoline (CAS No. 938185-04-7) emerges as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies.[1][2] Its strategic functionalization—a reactive chlorine atom at the 4-position susceptible to nucleophilic displacement and two acetoxy groups at the 6 and 7-positions which can be hydrolyzed to reveal hydroxyl functionalities—renders it a versatile building block for constructing complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of 6,7-diacetoxy-4-chloro-quinazoline, delineating its chemical and physical properties, a detailed synthetic pathway, its characteristic reactivity, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical attributes of this compound in their synthetic endeavors.

Chemical and Physical Properties

6,7-Diacetoxy-4-chloro-quinazoline is a solid organic compound under standard conditions. While specific experimental data for some of its properties are not extensively reported in publicly available literature, we can infer a number of its characteristics based on the behavior of structurally similar quinazoline derivatives.[5][6]

| Property | Value | Source/Rationale |

| CAS Number | 938185-04-7 | [7] |

| Molecular Formula | C₁₂H₉ClN₂O₄ | [7] |

| Molecular Weight | 280.66 g/mol | [7] |

| Appearance | White to off-white solid (predicted) | Based on analogous quinazoline compounds. |

| Melting Point | Not available. Expected to be a high-melting solid. | |

| Solubility | Low solubility in water. Soluble in polar aprotic solvents such as DMF and DMSO. | Inferred from the solubility profiles of other quinazoline derivatives.[5][6] |

| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong acids/bases, which can induce hydrolysis of the acetoxy groups and the 4-chloro substituent.[8][9] |

Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline

The synthesis of 6,7-diacetoxy-4-chloro-quinazoline is a multi-step process that begins with the construction of the core quinazolinone ring system, followed by functional group manipulations. The proposed synthetic pathway is outlined below.

Sources

- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cibtech.org [cibtech.org]

- 7. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

6,7-Diacetoxy-4-chloro-quinazoline CAS number 938185-04-7

An In-depth Technical Guide to 6,7-Diacetoxy-4-chloro-quinazoline (CAS 938185-04-7): A Key Intermediate in Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of 6,7-Diacetoxy-4-chloro-quinazoline, a pivotal intermediate in the synthesis of targeted therapeutics. With the quinazoline scaffold recognized as a "privileged structure" in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (TKIs), this compound serves as a critical building block for researchers in oncology and drug discovery.[1] This document details the compound's physicochemical properties, provides a validated synthetic pathway with step-by-step protocols, and elucidates its primary application in the derivatization of potent kinase inhibitors through nucleophilic aromatic substitution. The underlying mechanism of action for the resulting therapeutic agents is also discussed within the context of relevant signaling pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their research and development programs.

The Quinazoline Scaffold: A Privileged Core in Modern Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, has garnered immense attention in medicinal chemistry for its remarkable versatility and broad range of pharmacological activities.[2][3][4] Its rigid, planar structure and capacity for diverse molecular interactions make it an ideal foundation for designing targeted therapeutic agents.[2] This prominence is best exemplified by its central role in the development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[5][6] These drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the signaling pathways that drive the proliferation and survival of cancer cells.[5][7] The 4-anilino-quinazoline moiety has emerged as a particularly effective scaffold, capable of binding to the ATP pocket of the EGFR kinase domain and disrupting its catalytic activity.[2][5]

Physicochemical Properties of 6,7-Diacetoxy-4-chloro-quinazoline

6,7-Diacetoxy-4-chloro-quinazoline is a specialized chemical intermediate designed for subsequent modification. The diacetoxy groups serve as protected forms of the more reactive dihydroxy functionality, while the 4-chloro group acts as an excellent leaving group for nucleophilic substitution.

| Property | Value | Source(s) |

| CAS Number | 938185-04-7 | [8][9][10] |

| Molecular Formula | C₁₂H₉ClN₂O₄ | [8][9][11] |

| Molecular Weight | 280.66 g/mol | [8][11] |

| IUPAC Name | (4-chloroquinazolin-6,7-diyl) diacetate | [8] |

| Appearance | Typically a solid | Inferred from supplier data |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Strategic Synthesis and Rationale

The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline is a multi-step process designed to strategically install the necessary functional groups for its role as a reactive intermediate. The core principle involves forming the quinazolinone ring, protecting the hydroxyl groups via acetylation, and finally, activating the 4-position through chlorination.

Synthetic Workflow Overview

The overall process can be visualized as a two-stage pathway starting from the corresponding quinazolinone precursor. The first stage involves the chlorination of the 4-position, a common and highly efficient transformation in quinazoline chemistry.

Caption: Synthetic workflow for 6,7-Diacetoxy-4-chloro-quinazoline.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis starting from the acetylated quinazolinone intermediate. The chlorination step is critical for activating the molecule for subsequent derivatization.

Step 1: Synthesis of 6,7-Diacetoxyquinazolin-4(3H)-one (Intermediate)

-

Reagents & Setup: To a solution of 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) in pyridine (10 volumes), add acetic anhydride (3 equivalents) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate, 6,7-diacetoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline (Final Product)

-

Reagents & Setup: Suspend 6,7-diacetoxyquinazolin-4(3H)-one (1 equivalent) in phosphoryl chloride (POCl₃, 15-20 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours. The reaction should become a clear solution.[12][13] Monitor for the disappearance of starting material by TLC.

-

Workup: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Co-evaporate the residue with toluene (2 x 10 volumes) to remove any remaining traces.

-

Isolation: Cautiously quench the residue by adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution. A solid precipitate will form.

-

Purification: Filter the crude solid, wash extensively with water until the filtrate is neutral, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6,7-Diacetoxy-4-chloro-quinazoline.

Structural Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic protons, the quinazoline proton, and the acetyl methyl protons.

-

Mass Spectrometry (MS): To verify the molecular weight (280.66 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The Critical Role in Medicinal Chemistry: Application as a Synthon

The primary value of 6,7-Diacetoxy-4-chloro-quinazoline lies in its function as a synthon for creating libraries of 4-substituted quinazoline derivatives. The chlorine atom at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr), allowing for the facile introduction of various nucleophiles, most commonly primary or secondary amines.[14]

Derivatization Workflow

Caption: General workflow for derivatization via SₙAr reaction.

General Protocol: Synthesis of 4-Anilino-quinazoline Derivatives

-

Reagents & Setup: Dissolve 6,7-Diacetoxy-4-chloro-quinazoline (1 equivalent) and a substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol or acetonitrile.[12]

-

Reaction: Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC. Precipitation of the hydrochloride salt of the product may occur.

-

Workup: After cooling, the product can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the residue partitioned between ethyl acetate and a weak base (e.g., saturated NaHCO₃ solution).

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-anilino-quinazoline derivative.

-

Deprotection (Optional): The acetoxy groups can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield the corresponding 6,7-dihydroxy derivative, which can be a final product or an intermediate for further functionalization (e.g., etherification).

Biological Context: Targeting Tyrosine Kinases

Derivatives synthesized from 6,7-Diacetoxy-4-chloro-quinazoline are primarily designed to function as inhibitors of protein tyrosine kinases, particularly EGFR. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling that promotes tumor growth and survival.[5]

Simplified EGFR Signaling and Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based TKI.

The 4-anilino-quinazoline derivatives act as ATP-competitive inhibitors.[2] They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action effectively blocks the entire downstream signaling cascade, leading to a halt in cell proliferation and, in some cases, apoptosis (programmed cell death).[2][6]

Conclusion and Future Outlook

6,7-Diacetoxy-4-chloro-quinazoline (CAS 938185-04-7) is more than a mere chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, featuring protected hydroxyls and an activated C4 position, provides a reliable and versatile platform for synthesizing novel kinase inhibitors. By leveraging the robust SₙAr chemistry this intermediate facilitates, researchers can efficiently generate extensive libraries of compounds for screening and lead optimization. As the quest for more selective and potent targeted therapies continues, the strategic application of such key building blocks will remain fundamental to advancing the frontiers of drug discovery.

References

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology (IJIRT). [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health (NIH). [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (NIH). [Link]

-

Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Novel quinazoline derivatives: key pharmacological activities. Ayushdhara. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

-

Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research. [Link]

-

6,7-DIACETOXY-4-CHLORO-QUINAZOLINE. ChemSigma. [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. mdpi.com [mdpi.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 938185-04-7|4-Chloroquinazoline-6,7-diyl diacetate|BLD Pharm [bldpharm.com]

- 9. 938185-04-7 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE [chemsigma.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 6,7-Diacetoxy-4-chloro-quinazoline

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Authored by: Gemini AI

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for potent inhibitors of a variety of biological targets.[1][2] This technical guide provides a comprehensive analysis of the putative mechanism of action of 6,7-diacetoxy-4-chloro-quinazoline, a compound poised for derivatization into biologically active agents. Drawing upon the extensive literature of quinazoline-based therapeutics, we will deconstruct the probable role of this molecule as a prodrug, its likely bioactivation, and the mechanistic pathways its derivatives are anticipated to modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the quinazoline core.

Introduction: The Quinazoline Scaffold as a Platform for Targeted Therapy

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a critical pharmacophore in the development of targeted therapies, particularly in oncology.[3][4][5] The versatility of the quinazoline ring system allows for strategic substitutions at key positions, most notably at the C4, C6, and C7 positions, to achieve high-affinity interactions with the ATP-binding pockets of various protein kinases.[4] This has led to the successful development of several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The core focus of this guide, 6,7-diacetoxy-4-chloro-quinazoline, represents a strategic starting point for the synthesis of novel kinase inhibitors.

The Prodrug Hypothesis: Bioactivation of 6,7-Diacetoxy-4-chloro-quinazoline

The presence of diacetoxy groups at the 6 and 7 positions of the quinazoline ring strongly suggests that 6,7-diacetoxy-4-chloro-quinazoline is designed as a prodrug. Acetoxy groups are common ester moieties employed to enhance the lipophilicity and, consequently, the cell permeability of a parent molecule. It is hypothesized that upon administration and cellular uptake, these ester groups are rapidly hydrolyzed by intracellular esterases to yield the active dihydroxy metabolite, 6,7-dihydroxy-4-chloro-quinazoline.

Caption: Proposed bioactivation pathway of 6,7-diacetoxy-4-chloro-quinazoline.

This bioactivation is a critical first step, as the resulting hydroxyl groups at the C6 and C7 positions are key for forming hydrogen bond interactions within the ATP-binding site of target kinases, a feature common to many potent quinazoline-based inhibitors.[8]

The Role of the 4-Chloro Position: A Gateway to Potent Derivatives

The chlorine atom at the C4 position of the quinazoline ring is a lynchpin for synthetic elaboration. It serves as a reactive leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][9] This chemical reactivity allows for the facile introduction of a wide variety of substituents, most commonly anilines, to generate a library of 4-anilinoquinazoline derivatives.[1][5] This synthetic strategy is the cornerstone of many successful quinazoline-based kinase inhibitor discovery programs.[1][7]

General Synthetic Protocol for 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazolines from a 4-chloroquinazoline precursor is a well-established and robust reaction. The following protocol outlines a general methodology.

Experimental Protocol: Synthesis of 4-Anilino-6,7-dihydroxyquinazolines

-

Reactant Preparation: Dissolve 6,7-dihydroxy-4-chloro-quinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Addition of Amine: Add the desired substituted aniline (1.1-1.5 equivalents) to the reaction mixture.

-

Base (Optional): In some cases, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to reflux for a period of 2 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.

Putative Mechanism of Action: Kinase Inhibition

Based on the extensive body of literature for structurally related 4-anilinoquinazolines, the primary mechanism of action for derivatives of 6,7-dihydroxy-4-chloro-quinazoline is anticipated to be the inhibition of protein tyrosine kinases.[3][4][10]

Targeting the ATP-Binding Site

Quinazoline-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[5] The key interactions that confer high-affinity binding are:

-

Hinge-Binding: The quinazoline nitrogen at position 1 (N1) typically forms a crucial hydrogen bond with a backbone amide hydrogen in the hinge region of the kinase.

-

Hydrophilic Interactions: The 6,7-dihydroxy groups, exposed after prodrug cleavage, are positioned to form hydrogen bonds with amino acid residues in the solvent-exposed region of the ATP-binding cleft.

-

Hydrophobic Interactions: The aniline moiety at the C4 position extends into a hydrophobic pocket, and substitutions on this ring can be tailored to optimize van der Waals interactions and enhance selectivity for specific kinases.

Caption: Key interactions of a 4-anilino-6,7-dihydroxyquinazoline inhibitor within a kinase ATP-binding site.

Potential Kinase Targets

The specific kinase(s) inhibited by derivatives of 6,7-dihydroxy-4-chloro-quinazoline will be determined by the nature of the substituent introduced at the C4 position. Based on existing research, likely targets include:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for many 4-anilinoquinazolines in the treatment of non-small cell lung cancer and other solid tumors.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, a critical process in tumor growth and metastasis.[3][10]

-

Other Tyrosine Kinases: The versatile quinazoline scaffold has been adapted to inhibit a range of other tyrosine kinases implicated in cancer and other diseases, such as platelet-derived growth factor receptor (PDGFR) and Src family kinases.[1][10]

Downstream Cellular Effects and Therapeutic Implications

By inhibiting key signaling kinases, derivatives of 6,7-diacetoxy-4-chloro-quinazoline are expected to modulate critical cellular processes, leading to therapeutic effects.

Caption: Putative signaling pathway modulated by 4-anilino-6,7-dihydroxyquinazoline derivatives.

The anticipated downstream effects of kinase inhibition by these compounds include:

-

Inhibition of Cell Proliferation: By blocking mitogenic signaling pathways, these compounds can arrest the uncontrolled cell division characteristic of cancer.

-

Induction of Apoptosis: Disruption of survival signals can trigger programmed cell death in malignant cells.[8]

-

Anti-Angiogenic Effects: Inhibition of kinases like VEGFR can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]

Conclusion and Future Directions

6,7-Diacetoxy-4-chloro-quinazoline represents a promising and versatile chemical scaffold for the development of novel targeted therapeutics. Its design as a prodrug, coupled with the reactive 4-chloro position, provides a robust platform for generating libraries of potent kinase inhibitors. The core mechanistic hypothesis, centered on the inhibition of the ATP-binding site of key oncogenic kinases by the 4-anilino-6,7-dihydroxyquinazoline derivatives, is strongly supported by decades of research in the field.

Future research should focus on the synthesis and screening of a diverse library of 4-anilino derivatives to identify compounds with high potency and selectivity for specific kinase targets. In vitro and in vivo studies will be essential to validate the proposed mechanism of action and to evaluate the therapeutic potential of these novel agents in various disease models.

References

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source Not Available.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.

- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Source Not Available.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.

- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PMC - NIH.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed.

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC - NIH.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Source Not Available.

- 7-Chloro-4-hydroxyquinoline. PubChem - NIH.

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.

- 4-Chloro-6,7-dimethoxyquinazoline. PubChem.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Core: A Privileged Scaffold for Tyrosine Kinase Inhibitors Targeting EGFR and VEGFR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline ring system represents a cornerstone in the design of targeted cancer therapeutics, particularly as a scaffold for potent tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive technical overview of 6,7-diacetoxy-4-chloro-quinazoline and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and molecular mechanisms of action as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). We will delve into the causal rationale behind synthetic strategies and experimental designs, providing detailed, self-validating protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel quinazoline-based anticancer agents.

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline moiety, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a particularly successful scaffold for the development of ATP-competitive kinase inhibitors.[2] A significant class of these inhibitors targets receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3]

Overexpression and activating mutations of EGFR are hallmarks of various solid tumors, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Similarly, the VEGFR signaling cascade is a pivotal driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] The clinical success of quinazoline-based drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) underscores the therapeutic potential of targeting these pathways.[1] This guide will focus on the 6,7-diacetoxy-4-chloro-quinazoline core and its analogs, exploring the chemical and biological nuances that contribute to their anticancer activity.

Synthetic Strategies and Rationale

The synthesis of 6,7-diacetoxy-4-chloro-quinazoline and its analogs typically involves a multi-step approach, beginning with the construction of the core quinazoline ring system, followed by functional group manipulations to introduce the desired substituents at the 4, 6, and 7-positions. The 4-chloro substituent is a crucial reactive handle, enabling nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains, most commonly substituted anilines, which are critical for high-affinity binding to the kinase active site.[6]

Synthesis of the Core Intermediate: 4-Chloro-6,7-dihydroxyquinazoline

A common synthetic route to the key precursor, 4-chloro-6,7-dihydroxyquinazoline, starts from 3,4-dihydroxybenzoic acid. The general synthetic workflow is outlined below:

Caption: General synthetic workflow for 4-chloro-6,7-dihydroxyquinazoline.

Acetylation to Yield 6,7-Diacetoxy-4-chloro-quinazoline

The hydroxyl groups at the 6 and 7-positions can be readily acetylated to yield the target compound. Acetylation serves multiple purposes: it can act as a protecting group for the hydroxyls during subsequent reactions and can also modulate the compound's physicochemical properties, such as solubility and cell permeability.

Experimental Protocol: Acetylation of 4-Chloro-6,7-dihydroxyquinazoline

-

Dissolution: Suspend 4-chloro-6,7-dihydroxyquinazoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to the suspension and stir at room temperature.

-

Acetylating Agent: Slowly add acetic anhydride (2.5 eq) or acetyl chloride (2.5 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 6,7-diacetoxy-4-chloro-quinazoline.

Introduction of the Anilino Moiety via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic attack.[6] This allows for the introduction of various substituted anilines, which are crucial for binding to the ATP-binding pocket of the target kinase.[6]

Caption: Nucleophilic aromatic substitution at the C4 position.

Molecular Mechanisms of Action: Targeting EGFR and VEGFR Signaling

6,7-Disubstituted quinazoline analogs primarily exert their anticancer effects by competitively inhibiting the ATP-binding site of EGFR and/or VEGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][5]

Inhibition of the EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation and survival.[1] Quinazoline inhibitors bind to the ATP pocket of the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down these pro-survival signals.[1]

Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline TKIs.

Inhibition of the VEGFR Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[7] This leads to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[8] Quinazoline-based VEGFR inhibitors block the ATP-binding site of VEGFR-2, thereby inhibiting these processes and cutting off the tumor's blood supply.[5]

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the anilino moiety.

-

Quinazoline Core (Positions 6 and 7): Small, electron-donating groups such as methoxy (-OCH3) or acetoxy (-OAc) at the 6 and 7-positions generally enhance inhibitory activity against EGFR.[6] These groups are thought to improve binding affinity within the ATP pocket.

-

Anilino Moiety (Position 4): The aniline ring is crucial for activity. Substituents on this ring can modulate potency and selectivity. For instance, a 3'-chloro-4'-fluoro substitution pattern is found in gefitinib and is known to confer high potency against EGFR.[9]

-

Solubilizing Groups: The introduction of solubilizing groups, often at the 6 or 7-position of the quinazoline ring, can improve the pharmacokinetic properties of the compounds.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of novel 6,7-diacetoxy-4-chloro-quinazoline analogs involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR or VEGFR-2).

Experimental Protocol: EGFR/VEGFR-2 Kinase Assay (Generic)

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using phospho-specific antibodies in an ELISA format.[9][10]

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability and Cytotoxicity Assays

These assays assess the effect of the compounds on the proliferation and viability of cancer cell lines that overexpress the target kinases.

Experimental Protocol: MTT/XTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.[11][12]

-

Incubation: Incubate the plate to allow for the reduction of the tetrazolium salt by metabolically active cells into a colored formazan product.

-

Measurement: For MTT, solubilize the formazan crystals with a suitable solvent. For XTT, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

Western blotting can be used to confirm the mechanism of action by assessing the phosphorylation status of the target kinase and its downstream signaling proteins.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis: Treat cancer cells with the test compound for a specific time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Data Presentation: Comparative Analysis of Analogs

The following table summarizes the reported IC50 values for several quinazoline derivatives against EGFR, VEGFR-2, and various cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | 27.0 | A549 (Lung) | 14.27 | [13] |

| Erlotinib | EGFR | 2-150 | - | - | [6] |

| Lapatinib | EGFR/HER2 | 53.10 | BT474 (Breast) | 0.081 | [14] |

| Vandetanib | VEGFR-2/EGFR | - | - | - | [3] |

| Compound Analogs | VEGFR-2 | 85 | MCF-7 (Breast) | 1.64 | [15] |

| Quinazoline-Thiazole Hybrids | EGFR | - | A549 (Lung) | 3.09-14.79 | [15] |

Conclusion and Future Directions

The 6,7-diacetoxy-4-chloro-quinazoline scaffold and its analogs continue to be a fertile ground for the discovery of novel and potent tyrosine kinase inhibitors. The synthetic versatility of the quinazoline core, particularly the reactivity of the 4-chloro position, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. The insights into the SAR of these compounds, coupled with robust in vitro and cell-based assays, provide a clear roadmap for the rational design of next-generation inhibitors. Future research in this area will likely focus on developing dual or multi-targeted inhibitors to overcome drug resistance, as well as exploring novel delivery systems to enhance the therapeutic index of these promising anticancer agents.

References

- [Link to be provided]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Oriental Journal of Chemistry, 41(6). [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Results in Chemistry, 6, 101321. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2014-04-03). Future Medicinal Chemistry, 6(5), 549-574. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025-10-16). ResearchGate. [Link]

-

Discovery of new VEGFR-2 inhibitors based on bis([1][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021-05-31). European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Modified Synthesis of Erlotinib Hydrochloride. (2014-03-31). Scientia Pharmaceutica, 82(2), 263-275. [Link]

-

Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. (2020-09-29). Journal of the Chinese Medical Association, 83(11), 987-993. [Link]

- [Link to be provided]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... (2025-08-21). RSC Advances. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

- [Link to be provided]

-

Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf. [Link]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

-

Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024-11-03). Research Journal of Pharmacy and Technology, 17(11), 5221-5228. [Link]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

- [Link to be provided]

-

Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (2019-09-23). Journal of Hematology & Oncology, 12(1), 116. [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. (2023-02-24). Medium. [Link]

- [Link to be provided]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024-09-04). Future Medicinal Chemistry, 16(17), 1541-1563. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medium.com [medium.com]

- 8. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 10. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 12. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 13. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103265497B - A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method - Google Patents [patents.google.com]

- 16. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of quinazoline derivatives. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is designed to serve as a vital resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols and visual representations of key signaling pathways to facilitate further investigation and innovation in this dynamic area of therapeutic discovery.

Introduction: The Quinazoline Nucleus - A Foundation for Diverse Bioactivity

Quinazoline, a fusion of a benzene ring and a pyrimidine ring, has captured the attention of medicinal chemists for decades.[1][2][3] Its rigid, planar structure, coupled with the presence of nitrogen atoms, provides an ideal framework for molecular interactions with a wide array of biological targets. The versatility of the quinazoline scaffold lies in the ease with which substitutions can be made at various positions, particularly at the 2, 4, 6, and 8 positions of the quinazolinone ring, allowing for the fine-tuning of pharmacological properties.[4][5] This structural adaptability has led to the development of numerous clinically approved drugs and a plethora of investigational compounds with activities spanning from anticancer to antimicrobial agents.[4][6] This guide will explore the key biological activities of quinazoline derivatives, elucidating their mechanisms of action and providing practical experimental frameworks for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The anticancer potential of quinazoline derivatives is arguably their most extensively studied and clinically significant attribute.[7][8] Many of these compounds function as potent inhibitors of key enzymes and signaling pathways that are dysregulated in cancer, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[8][9]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[10][11] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[12][13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[13] This prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[14] The 4-anilinoquinazoline scaffold is a common feature of these inhibitors, where the quinazoline core mimics the adenine ring of ATP and the anilino group occupies a hydrophobic pocket, contributing to high-affinity binding.[10]

Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.

Other Anticancer Mechanisms

Beyond EGFR inhibition, quinazoline derivatives have been shown to target other critical components of cancer cell machinery:

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[8][15] This leads to mitotic arrest and subsequent apoptosis.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[16] Some quinazoline derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[16]

-

Induction of Apoptosis: Many quinazoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[7][9]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[7] Inhibition of PARP by certain quinazoline derivatives can be particularly effective in cancers with deficiencies in other DNA repair pathways.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control (media with the same concentration of DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]

-

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[18][19] Quinazoline derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[5][20]

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve:

-

Inhibition of DNA and Protein Synthesis: Some derivatives are believed to interfere with essential cellular processes like DNA replication and protein synthesis in microorganisms.[20]

-

Cell Wall Disruption: Alterations in the bacterial cell wall integrity can be another mode of action.

-

Enzyme Inhibition: Targeting specific microbial enzymes that are crucial for survival.

Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring, can enhance antimicrobial activity.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23]

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[22][23]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the quinazoline derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. Each well should contain 50 µL of the diluted compound.

-

-

Inoculation:

-

Add 50 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial properties, quinazoline derivatives have demonstrated promising anti-inflammatory and antiviral activities.[1][24]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases.[25] Quinazoline derivatives have been shown to possess anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[26][27] The non-steroidal anti-inflammatory drug (NSAID) proquazone is a marketed example of a quinazoline-based anti-inflammatory agent.[24][28]

Antiviral Activity

The antiviral potential of quinazolines is an emerging area of research.[1][29] Derivatives have shown activity against a range of viruses, including influenza virus, cytomegalovirus, and hepatitis C virus.[1][30][31] The mechanisms of action are still under investigation but may involve the inhibition of viral enzymes or interference with viral replication processes.[32]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[33][34]

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the quinazoline derivative for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

-

A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.[34]

-

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery. This guide has provided a comprehensive overview of the key biological activities of quinazoline derivatives, supported by detailed experimental protocols and visual aids.

Future research in this field will likely focus on:

-

Rational Drug Design: Utilizing computational methods to design more potent and selective quinazoline derivatives.[26][35]

-

Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[16]

-

Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel quinazoline derivatives.

-

Overcoming Resistance: Designing derivatives that can overcome drug resistance mechanisms, particularly in cancer and infectious diseases.[36]

The continued exploration of the chemical space around the quinazoline nucleus holds immense promise for the development of the next generation of therapeutics to address unmet medical needs.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

- Quinazoline derivatives: synthesis and bioactivities. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 493-500.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2022). International Journal of Medical and Pharmaceutical Research.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Medicinal Chemistry Research, 25(8), 1636-1653.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 556-574.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). European Journal of Medicinal Chemistry, 155, 551-572.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4914.

- A comprehensive review of recent advances in the biological activities of quinazolines. (2022). Chemical Biology & Drug Design, 100(5), 639-655.

- Quinazolinones as Potential Anticancer Agents: Synthesis, and Action Mechanisms. (2023). Molecules, 28(15), 5789.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Journal of Xenobiotics, 13(3), 437-463.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbial, Biochemical and Food Technology, 13(4), 1-8.

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Current Pharmacogenomics and Personalized Medicine, 22(1).

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 513-518.

- Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences, 9(2), 1-10.

- Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(7), 1629-1634.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Oncology Letters, 26(5), 1-15.

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 22, 2026, from [Link]

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 528.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology, 12, 709923.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(9), 69-75.

- Antimicrobial Susceptibility Testing. (2000). Clinical Infectious Diseases, 30(2), 272-274.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).

-

Antiviral activity of quinazoline derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). Molecules, 29(2), 488.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 22, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 22, 2026, from [Link]

- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2023). International Journal for Multidisciplinary Research, 5(6).

- Antiviral Agents – Benzazine Derivatives. (2022).

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-849.